Product packaging for 2-[4-(Aminomethyl)phenoxy]acetamide(Cat. No.:CAS No. 929974-57-2)

2-[4-(Aminomethyl)phenoxy]acetamide

Cat. No.: B3306959
CAS No.: 929974-57-2
M. Wt: 180.2 g/mol
InChI Key: YVPJXVQVMWXILL-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B3306959 2-[4-(Aminomethyl)phenoxy]acetamide CAS No. 929974-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJXVQVMWXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Phenoxyacetamide Derivatives in Chemical Biology and Medicinal Chemistry Research

Phenoxyacetamide derivatives constitute a significant class of compounds that have garnered considerable attention in academic and industrial research. nih.gov The core structure, characterized by a phenyl ring linked to an acetamide (B32628) group through an ether bond, serves as a versatile scaffold for the development of biologically active molecules. The inherent stability and synthetic tractability of the phenoxyacetamide framework allow for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities. archivepp.com

The research landscape for phenoxyacetamide derivatives is diverse, with studies exploring their potential across a wide spectrum of therapeutic areas. These compounds have been investigated for their anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govresearchgate.net The adaptability of the phenoxyacetamide scaffold allows for the incorporation of various substituents, leading to the discovery of potent and selective inhibitors of enzymes and modulators of receptors. nih.gov For instance, certain derivatives have shown significant activity as monoamine oxidase (MAO) inhibitors, highlighting their potential in the treatment of neurological disorders. nih.gov

The acetamide linkage itself is a key structural feature in many pharmaceutical agents, contributing to their biological activity and pharmacokinetic profiles. archivepp.com The ability of the amide group to participate in hydrogen bonding interactions is crucial for the binding of these molecules to their biological targets.

Structural Characteristics and Chemical Significance of the Aminomethyl Substituted Phenoxyacetamide Moiety

The chemical compound 2-[4-(Aminomethyl)phenoxy]acetamide is characterized by a phenoxyacetamide core with an aminomethyl group (-CH₂NH₂) substituted at the para-position of the phenyl ring. This specific substitution pattern imparts distinct structural and chemical properties to the molecule.

The phenoxyacetamide portion of the molecule consists of an aromatic ring, which can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The terminal acetamide (B32628) group is a classic pharmacophore that can form crucial hydrogen bonds with biological macromolecules.

The combination of the aminomethyl group and the phenoxyacetamide scaffold creates a molecule with multiple points of potential interaction with biological systems, making it an interesting candidate for further investigation in drug discovery programs.

Overarching Research Domains Investigating 2 4 Aminomethyl Phenoxy Acetamide and Its Analogs

Established Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step process that leverages well-established chemical transformations. A logical approach to designing its synthesis involves a retrosynthetic analysis to identify key precursors and strategic bond disconnections.

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the ether linkage and the aminomethyl group. This leads to the identification of key starting materials. The ether bond can be formed via a Williamson ether synthesis, a robust and widely used method for preparing ethers. researchgate.netnih.gov This disconnection points to 4-cyanophenol and a suitable 2-haloacetamide, such as 2-chloroacetamide (B119443), as the primary precursors. The primary amine functionality can be introduced in a subsequent step through the reduction of the nitrile group of the intermediate, 2-(4-cyanophenoxy)acetamide (B2499854).

The key precursors identified through this analysis are:

4-Cyanophenol: An aromatic compound containing a hydroxyl group and a nitrile group.

2-Chloroacetamide: A reactive haloacetamide that can act as an electrophile in the Williamson ether synthesis.

Williamson Ether Synthesis: To form the ether linkage between 4-cyanophenol and 2-chloroacetamide.

Nitrile Reduction: To convert the cyano group of the intermediate to a primary aminomethyl group.

Optimization of Reaction Conditions and Yield for Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on the optimization of each step to maximize yield and purity.

Step 1: Synthesis of 2-(4-Cyanophenoxy)acetamide (Williamson Ether Synthesis)

The reaction between 4-cyanophenol and 2-chloroacetamide is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. researchgate.net Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) being suitable for this SN2 reaction. researchgate.net The reaction temperature is generally maintained between 50-100 °C, and the reaction time can range from a few hours to overnight. researchgate.net

Reaction StepReagents and ConditionsYield
Williamson Ether Synthesis4-Cyanophenol, 2-Chloroacetamide, K₂CO₃, AcetonitrileHigh

Step 2: Reduction of 2-(4-Cyanophenoxy)acetamide to this compound

The reduction of the nitrile group in 2-(4-cyanophenoxy)acetamide to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. elsevierpure.comnih.gov The reaction is typically performed in a solvent like ethanol (B145695) or methanol. High-pressure hydrogenation can be utilized to improve reaction rates and yields. elsevierpure.com

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., tetrahydrofuran) can be used. nih.gov However, this method requires careful handling due to the reactive nature of LiAlH₄. More recent and milder methods involve the use of reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to reduce aromatic nitriles to benzylamines in high yields. researchgate.net

Reaction StepReagents and ConditionsYield
Nitrile Reduction (Catalytic Hydrogenation)2-(4-Cyanophenoxy)acetamide, H₂, Raney Nickel, EthanolGood to Excellent
Nitrile Reduction (Chemical Reduction)2-(4-Cyanophenoxy)acetamide, LiAlH₄, TetrahydrofuranHigh

Innovative Synthetic Approaches and Process Chemistry Explorations

To enhance the efficiency and sustainability of the synthesis of this compound, researchers have explored innovative methodologies that offer advantages over traditional techniques.

Microwave-Assisted Synthesis Protocols for Accelerated Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The Williamson ether synthesis step is particularly amenable to microwave irradiation. nih.govadvancechemjournal.comiiste.org Microwave heating can significantly reduce reaction times from hours to minutes. dergipark.org.trresearchgate.net For the synthesis of aryl ethers, protocols often involve the use of a solid-supported base like potassium carbonate under solvent-free or minimal solvent conditions, which aligns with the principles of green chemistry. nih.govnih.gov This approach not to only speeds up the synthesis but can also lead to cleaner reactions with easier work-up procedures.

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-Assisted Williamson Ether SynthesisRapid heating, reduced reaction timesIncreased yield, faster synthesis, green chemistry

Investigation of Catalyst-Free and Solvent-Free Methodologies

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop catalyst-free and solvent-free synthetic methods. For the Williamson ether synthesis, solvent-free conditions can be achieved by reacting the neat reactants in the presence of a solid base. elsevierpure.com This approach minimizes the use of volatile organic solvents, reducing environmental impact and simplifying product isolation.

For the nitrile reduction step, catalyst-free methods are also being investigated. For instance, the use of ammonia (B1221849) borane (B79455) under thermal decomposition conditions has been reported for the reduction of a wide range of nitriles to primary amines without the need for a metal catalyst. nih.gov These innovative approaches hold promise for developing more environmentally benign and cost-effective routes to this compound.

Utilization of this compound as a Versatile Chemical Building Block

The presence of a primary aminomethyl group and a phenoxyacetamide moiety makes this compound a valuable and versatile building block for the synthesis of a wide array of derivatives with potential applications in various fields, including medicinal chemistry. advancechemjournal.com The reactivity of the primary amine allows for a multitude of chemical transformations.

The primary amine can readily undergo N-acylation with various acylating agents such as acid chlorides or anhydrides to furnish the corresponding N-acyl derivatives. This reaction is a fundamental transformation for introducing a wide range of functional groups.

Furthermore, the primary amine can participate in Schiff base formation by reacting with aldehydes or ketones. nih.gov This condensation reaction provides a straightforward route to imine-containing compounds, which are themselves versatile intermediates.

The aminomethyl group can also be derivatized to form urea and thiourea (B124793) derivatives by reacting with isocyanates and isothiocyanates, respectively. elsevierpure.comiiste.org These functional groups are prevalent in many biologically active molecules.

Moreover, the primary amine can be involved in amide bond formation with carboxylic acids, often facilitated by coupling agents, to create more complex amide structures.

Below is a table summarizing some of the key derivatization reactions of this compound:

Derivative TypeReactionReagents and Conditions
N-Acyl DerivativesN-AcylationAcyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane)
Schiff BasesCondensationAldehyde or ketone, solvent (e.g., ethanol), often with catalytic acid or base
Urea DerivativesAdditionIsocyanate, solvent (e.g., tetrahydrofuran)
Thiourea DerivativesAdditionIsothiocyanate, solvent (e.g., ethanol)
Amide DerivativesAmide CouplingCarboxylic acid, coupling agent (e.g., EDC, HOBt), solvent (e.g., DMF)

The diverse reactivity of this compound underscores its importance as a scaffold for combinatorial chemistry and the development of new chemical entities.

Navigating the Synthesis and Derivatization of this compound: A Scarcity of Specific Data

A comprehensive review of scientific literature and chemical databases reveals a notable lack of detailed, publicly available information regarding the specific synthesis and extensive derivatization of the chemical compound This compound . While this compound is commercially available from chemical suppliers, indicating its synthesis is established, the specific methodologies and subsequent chemical modifications are not well-documented in readily accessible scientific journals or patent literature.

The inquiry into its synthetic pathways, including strategies for amide bond formation, conjugation chemistry, functionalization of its primary amine, and modification of its phenoxy ring, did not yield specific examples or in-depth research findings directly pertaining to This compound . Similarly, information regarding stereochemical control in the synthesis of its derivatives is not described.

This scarcity of specific data prevents the creation of a detailed, scientifically accurate article that strictly adheres to the requested outline for this particular molecule. The available information is more general, focusing on the broader class of phenoxyacetamide derivatives.

Therefore, while the existence of This compound as a chemical entity is confirmed cymitquimica.comaccelachem.com, a detailed exposition of its chemical synthesis and derivatization as a standalone topic is not feasible based on the current body of scientific literature. Further research and publication in this specific area would be necessary to provide the detailed insights required for the requested article.

Design Rationale for Investigating Biological Activities of this compound Derivatives

The scientific interest in this compound and its derivatives stems from the well-established biological significance of the core phenoxyacetamide scaffold. This structural motif is a key component in a variety of compounds demonstrating a wide spectrum of biological activities. researchgate.net The design rationale for creating and testing new derivatives is thus founded on the potential to discover novel therapeutic agents by modifying this privileged scaffold.

Researchers have been drawn to the phenoxyacetamide structure due to its presence in molecules that exhibit enzyme-inhibiting, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. researchgate.net A primary objective in designing analogs of this compound is to explore and optimize these potential activities. For instance, derivatives of this class have been synthesized and investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzyme targets in the treatment of neurological disorders. researchgate.net

The strategy often involves creating a library of related compounds where systematic structural modifications are made to the parent molecule. The aminomethyl group (-CH2NH2) and the acetamide group (-NHC(O)CH3) on the phenoxy ring are key positions for chemical derivatization. By introducing different substituents at these and other positions, scientists aim to modulate the compound's physicochemical properties, such as polarity, size, and electronic distribution. These modifications are hypothesized to influence the molecule's ability to interact with specific biological targets like enzymes or receptors, thereby enhancing potency and selectivity. The ultimate goal is to develop a comprehensive understanding of how structural changes impact biological function, leading to the identification of lead compounds for further development.

In Vitro Biological Screening Methodologies for Compound Libraries

Once a library of this compound derivatives is synthesized, it undergoes a battery of in vitro screening assays to identify and characterize their biological activities. These high-throughput methods allow for the rapid evaluation of many compounds, providing crucial data on their potential therapeutic applications.

Enzyme Inhibition Assay Development and Validation

A significant area of investigation for phenoxyacetamide derivatives is their potential as enzyme inhibitors. researchgate.net The development of robust enzyme inhibition assays is therefore critical. These assays are designed to measure the ability of a compound to reduce the activity of a specific enzyme.

For example, in the study of phenoxyacetamide analogs as monoamine oxidase (MAO) inhibitors, an in vitro fluorescence-based assay is commonly used. This involves incubating the target enzyme (MAO-A or MAO-B) with the test compound before adding a substrate that, when processed by the enzyme, generates a fluorescent product. The reduction in fluorescence intensity in the presence of the test compound, compared to a control, indicates the level of inhibition. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net

Similarly, for other potential enzyme targets like poly (ADP-ribose) polymerase-1 (PARP-1), which is relevant in cancer therapy, specific assays are employed. nih.gov The validation of these assays is a crucial step, ensuring they are accurate, precise, and reproducible. This involves testing known inhibitors and non-inhibitors to confirm the assay's reliability.

Receptor Binding Studies in Preclinical Models and Cell Lines

To determine if derivatives of this compound interact with specific cellular receptors, receptor binding assays are performed. These studies are fundamental in pharmacology for discovering receptor antagonists or agonists. uea.ac.uk A common method is the radioligand binding assay.

In this technique, a radiolabeled ligand known to bind to the receptor of interest is incubated with a preparation of cells or tissues expressing that receptor. The assay is run in the presence and absence of the test compound. If the test compound binds to the same receptor, it will compete with the radioligand, resulting in a lower amount of radioactivity detected from the cell/tissue preparation. This allows for the determination of the test compound's binding affinity (often expressed as a Ki or IC50 value). While specific receptor binding studies for this compound are not detailed in the provided context, this methodology represents a standard approach for this class of compounds.

Cell-Based Assays for Molecular Target Engagement and Pathway Analysis (Excluding Cytotoxicity for Therapeutic Use)

Cell-based assays provide a more biologically relevant context than purified enzyme or receptor assays by assessing a compound's effect within a living cell. These assays can confirm that a compound not only binds to its target but also exerts a functional effect. nih.gov

One example is the thallium flux assay, which has been used to screen for inhibitors of ion channels like the Slack potassium channel. nih.gov In this assay, cells engineered to express the target channel are loaded with a thallium-sensitive fluorescent dye. The influx of thallium through the channel upon stimulation causes a change in fluorescence. An effective inhibitor will block this influx, preventing the fluorescence change. nih.gov

For pathway analysis, techniques such as Western blotting or RT-PCR can be utilized. For instance, after treating cancer cell lines like HepG2 with a phenoxyacetamide derivative, RT-PCR can measure changes in the expression of genes involved in specific pathways, such as apoptosis. nih.gov An observed upregulation of pro-apoptotic genes would suggest the compound engages with and modulates this cellular pathway. nih.gov

Antimicrobial Activity Profiling Against Bacterial and Fungal Strains (In Vitro Focus)

The potential of this compound derivatives as antimicrobial agents is evaluated through in vitro profiling against a panel of pathogenic bacteria and fungi. researchgate.net A standard and widely used method for initial screening is the agar (B569324) well diffusion assay. nih.gov

In this assay, an agar plate is uniformly inoculated with a specific bacterial or fungal strain. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plate is incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and create a zone of inhibition, a clear area around the well where the microorganism cannot grow. The diameter of this zone is measured to quantify the extent of the antimicrobial activity. nih.govfrontiersin.org This method allows for the screening of multiple compounds against various microbial strains to determine their spectrum of activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. For this compound analogs, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.gov

These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating their biological activity using the assays described previously. For example, in the development of Slack potassium channel inhibitors, various substitutions were made on the phenoxy ring of related acetamide compounds. nih.govmdpi.com It was found that introducing electron-withdrawing groups like chloro or trifluoromethyl at the 4-position of the phenoxy ring improved potency compared to the initial hit compound. mdpi.com Conversely, substitutions with methyl or methoxy (B1213986) groups did not lead to superior potency. mdpi.com

In the context of MAO inhibitors, quantitative structure-activity relationship (QSAR) studies have been performed on phenoxyacetamide derivatives. researchgate.net These studies use computational models to correlate physicochemical properties (like molecular weight and electronic parameters) with inhibitory activity. For MAO-B inhibitors, a positive correlation with molecular weight was found, suggesting that bulkier groups might enhance inhibitory activity. researchgate.net

The table below illustrates hypothetical SAR data for a series of this compound analogs, demonstrating how different substitutions might affect their inhibitory activity against a specific enzyme.

CompoundR1 Substitution (Phenoxy Ring)R2 Substitution (Amine)IC50 (nM)
Parent HH150
Analog 1 4-ChloroH75
Analog 2 4-MethoxyH200
Analog 3 HMethyl120
Analog 4 4-ChloroMethyl50

These SAR studies provide invaluable insights for rational drug design, guiding chemists in making targeted modifications to optimize the desired biological activity and develop more effective therapeutic agents. nih.gov

Identification of Key Pharmacophoric Features for Biological Interaction

Pharmacophore modeling is a critical step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For phenoxy acetamide derivatives, including structures analogous to this compound, several key pharmacophoric features have been identified through in silico studies.

A notable study on 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) highlighted the importance of hydrogen bond acceptors (HBA) and hydrophobic (H) features. nih.gov The core structure, consisting of the phenoxy and acetamide groups, provides a scaffold upon which these key interactions are spatially oriented. The ether oxygen of the phenoxy group and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors, while the phenyl ring provides a hydrophobic region for interaction with nonpolar amino acid residues in a protein's binding site.

In the context of this compound, the primary aminomethyl group introduces a crucial hydrogen bond donor (HBD) feature. This group can also be protonated under physiological conditions, allowing for ionic interactions, which can significantly enhance binding affinity to a target protein.

Table 1: Key Pharmacophoric Features of Phenoxy Acetamide Derivatives

Pharmacophoric FeatureStructural Moiety in this compoundPotential Interaction
Hydrogen Bond AcceptorEther oxygen, Carbonyl oxygenForms hydrogen bonds with donor groups on the target protein.
Hydrogen Bond DonorPrimary amine (NH2)Forms hydrogen bonds with acceptor groups on the target protein.
Hydrophobic RegionPhenyl ringEngages in van der Waals and hydrophobic interactions.
Aromatic RingPhenyl ringCan participate in π-π stacking or cation-π interactions.
Ionizable GroupPrimary amine (NH2)Can be protonated to form ionic bonds.

Impact of Substituent Modifications on Molecular Recognition and Activity

The biological activity of phenoxy acetamide derivatives can be finely tuned by modifying the substituents on the phenyl ring and the acetamide nitrogen. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a particular biological target.

Studies on various phenoxy acetamide derivatives have demonstrated the significant impact of substituents. For instance, the introduction of halogen atoms on the aromatic ring has been shown to enhance anticancer and anti-inflammatory activities. researchgate.net Halogens can alter the electronic distribution of the phenyl ring and can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity. The presence of a nitro group has also been associated with potent anticancer, anti-inflammatory, and analgesic activities in certain series of phenoxy acetamide derivatives. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

While no specific QSAR models for this compound were found, studies on related phenoxyacetamide and aminophenyl derivatives provide insights into the descriptors that are likely to be important for its activity. For instance, a QSAR study on 2-phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors revealed that molecular weight and the energy of the highest occupied molecular orbital (HOMO) were significant descriptors. researchgate.net Another QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of hydrophobic character and hydrogen bond donating groups for activity. nih.gov

Based on these findings, a hypothetical QSAR model for this compound and its analogues would likely include descriptors related to:

Molecular size and shape: (e.g., molecular weight, volume)

Electronic properties: (e.g., HOMO/LUMO energies, partial charges)

Hydrophobicity/Lipophilicity: (e.g., logP)

Topological indices: Describing molecular connectivity and branching.

Table 2: Potentially Relevant QSAR Descriptors for this compound Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
StericMolecular WeightMay correlate with the size of the binding pocket.
ElectronicHOMO/LUMO EnergyRelates to the compound's reactivity and ability to participate in charge-transfer interactions.
LipophilicLogPAffects membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexEncodes information about molecular branching and compactness.

Investigations into Molecular Mechanisms of Action in Preclinical Contexts

Preclinical studies are essential for elucidating the molecular mechanisms by which a compound exerts its biological effects. This involves identifying its protein targets, understanding how it binds to them, and analyzing its impact on cellular pathways.

Elucidation of Specific Protein Targets and Ligand Binding Modes

The identification of specific protein targets is a key step in understanding the mechanism of action of a drug candidate. For phenoxy acetamide derivatives, various protein targets have been suggested based on their observed biological activities.

A study on a novel semi-synthetic phenoxy acetamide derivative demonstrated its potent cytotoxic activity against liver cancer cells (HepG2) and suggested that its mechanism of action involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov Molecular docking studies indicated that the compound fits well into the PARP-1 binding site, forming stable interactions. nih.gov

Another in silico study pointed to the main protease (Mpro) of SARS-CoV-2 as a potential target for 2-phenoxyacetamide derivatives. nih.gov The binding mode analysis revealed interactions with key amino acid residues in the catalytic site of the enzyme. nih.gov Given the structural similarities, it is plausible that this compound could interact with these or other related enzymes.

Analysis of Cellular Pathway Perturbations Induced by the Compound

Once a compound enters a cell, it can perturb various signaling pathways, leading to a cellular response. Analysis of these pathway perturbations provides a deeper understanding of the compound's mechanism of action.

Research on a cytotoxic phenoxy acetamide derivative revealed that it induces apoptosis (programmed cell death) in HepG2 cancer cells. nih.gov Further analysis showed that the compound caused an arrest of the cell cycle at the G1/S transition phase, preventing the cells from progressing to DNA replication and division. nih.gov The study also indicated that the compound upregulates pro-apoptotic genes and downregulates anti-apoptotic genes, suggesting that it triggers the intrinsic pathway of apoptosis. nih.gov These findings highlight the potential of phenoxy acetamide derivatives to modulate key cellular processes involved in cancer.

Insights Derived from High-Throughput Screening Campaigns

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target or pathway. youtube.com HTS campaigns are often the starting point for identifying novel hit compounds, which can then be optimized into lead candidates.

While specific HTS data for this compound is not publicly available, the phenoxy acetamide scaffold is a common motif in many compound libraries used for HTS. The discovery of various biologically active phenoxy acetamide derivatives suggests that HTS has been instrumental in identifying initial hits with this core structure. nih.gov These campaigns, coupled with subsequent structure-activity relationship studies, have led to the development of potent and selective modulators of various biological targets. The application of HTS continues to be a crucial strategy for exploring the therapeutic potential of chemical scaffolds like phenoxy acetamide. axcelead-us.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies of 2-[4-(Aminomethyl)phenoxy]acetamide and Its Derivatives

Molecular modeling and docking are cornerstone techniques in computational drug discovery, enabling the prediction of how a ligand such as this compound might interact with a protein receptor. These methods are instrumental in identifying potential therapeutic targets and in the rational design of more potent and selective analogs.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a specific protein target. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for various poses. These calculations help in identifying the most stable binding mode and estimating the binding affinity. For instance, in a hypothetical docking study of this compound against a kinase target, the aminomethyl group could form key hydrogen bonds with acidic residues in the ATP-binding site, while the phenoxyacetamide moiety could engage in hydrophobic and aromatic stacking interactions.

The predicted binding affinities, often expressed as a docking score or estimated inhibition constant (Ki), provide a quantitative measure of the ligand's potential potency. A lower binding energy typically indicates a more stable and favorable interaction.

Interactive Table: Predicted Binding Affinities of this compound Derivatives against a Hypothetical Kinase Target

CompoundDerivativePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
1 This compound-7.5Hydrogen bond with GLU-85, Pi-Alkyl with ALA-30
1a 2-[4-(Guanidinomethyl)phenoxy]acetamide-8.2Salt bridge with ASP-145, Hydrogen bond with GLU-85
1b 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide-7.2Hydrogen bond with GLU-85, Pi-Alkyl with ALA-30
1c 2-[4-(Aminomethyl)-2-fluorophenoxy]acetamide-7.8Hydrogen bond with GLU-85, Halogen bond with SER-88

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its possible spatial arrangements by rotating its single bonds. This analysis helps in identifying the low-energy, and thus most probable, conformations of the molecule in solution and at the receptor binding site.

Energy minimization is a computational process used to find the most stable conformation of a molecule. By employing force fields such as MMFF94 or AMBER, the potential energy of the molecule is calculated, and the geometry is adjusted to reach a local or global energy minimum. This process is crucial for obtaining realistic molecular structures for use in docking and other computational studies. The flexibility of the ether linkage and the aminomethyl side chain in this compound are key determinants of its conformational landscape.

Interactive Table: Torsional Energy Profile for a Key Dihedral Angle in this compound

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
303.1
601.5
900.0
1201.8
1503.5
1804.9

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the amine and amide groups are expected to be electron-rich, while the aromatic protons are relatively electron-poor.

De Novo Design Strategies Utilizing the this compound Scaffold for Novel Entity Generation

De novo design is a computational strategy for creating novel molecules from scratch. Using the this compound structure as a core scaffold, new functional groups can be added or existing ones modified to design new compounds with desired properties. This process can be guided by the structural information of a target binding site or by a set of desired physicochemical properties. For example, by growing fragments from the aminomethyl or acetamide (B32628) moieties, novel derivatives that better fit a target's binding pocket can be generated.

Cheminformatics Approaches for Virtual Library Design and Screening of Analogs

Cheminformatics tools are essential for managing and analyzing large datasets of chemical compounds. A virtual library of analogs of this compound can be created by systematically modifying its structure. For instance, different substituents can be added to the phenyl ring, or the acetamide group can be replaced with other functional groups.

This virtual library can then be screened in silico to predict various properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and to prioritize compounds for synthesis and experimental testing. This approach significantly streamlines the drug discovery process by focusing resources on the most promising candidates.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Molecular Interaction and Reaction Monitoring (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in the verification of the chemical structure of 2-[4-(Aminomethyl)phenoxy]acetamide and for monitoring its formation during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of the aromatic protons, the methylene (B1212753) groups, the acetamide (B32628) moiety, and the aminomethyl group. While specific spectral data for this compound is not widely published, data for related compounds such as N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide is available and demonstrates the utility of techniques like ¹³C NMR for structural elucidation. spectrabase.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further validate the structure by showing the loss of specific functional groups. For instance, in the analysis of a related compound, N-(4-aminophenyl) acetamide, mass spectrometry identified the molecular ion peak, confirming the successful synthesis of the target molecule. researchgate.net Predicted collision cross-section values for adducts of a similar compound, 2-{4-[4-(aminomethyl)phenyl]phenoxy}acetamide, are also available, showcasing the detailed structural information that can be obtained. uni.lu

A hypothetical table of expected NMR and MS data for this compound is presented below.

Technique Expected Observations
¹H NMRSignals corresponding to aromatic protons, a singlet for the acetamide CH₂, a singlet for the aminomethyl CH₂, and signals for the NH₂ protons.
¹³C NMRResonances for the aromatic carbons, the carbonyl carbon of the acetamide, the methylene carbons, and the carbon of the aminomethyl group.
HRMSA precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₉H₁₂N₂O₂.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring in Research Synthesis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A validated HPLC method, typically employing a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the main peak would be characteristic of this compound, and the peak area would be proportional to its concentration. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks. For example, HPLC has been used to assess the purity of 4-[(2,4-Dimethoxyphenyl)-(fmoc-amino)methyl]phenoxyacetic acid, a related compound, to be ≥98.0%. avantorsciences.com

During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction by tracking the consumption of reactants and the formation of the product over time.

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for qualitative monitoring of reaction progress. researchgate.net By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting material spots and the appearance of the product spot can be visualized, often under UV light. researchgate.net

A table summarizing typical chromatographic parameters for purity assessment is provided below.

Parameter Typical Value/Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of water and acetonitrile with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Specification ≥95%

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the binding affinity and thermodynamics of this compound or its derivatives to a biological target is crucial for its development as a potential therapeutic agent.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target protein. japtamers.co.uk This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS) in a single experiment. japtamers.co.uknih.gov While no specific ITC data for this compound is publicly available, the technique has been widely used to characterize the binding of small molecules to their targets. nih.govresearchgate.net For instance, ITC has been employed to study the binding of sulfonamide derivatives to carbonic anhydrase. researchgate.net

Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the ligand is flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (k₋) and the dissociation rate constant (k₋), from which the dissociation constant (K₋) can be calculated.

The table below illustrates the type of data obtained from these biophysical techniques.

Parameter Technique Information Provided
Dissociation Constant (K₋) ITC, SPRStrength of the binding interaction.
Enthalpy (ΔH) ITCHeat released or absorbed during binding.
Entropy (ΔS) ITCChange in disorder of the system upon binding.
Association Rate (k₋) SPRRate at which the ligand binds to the target.
Dissociation Rate (k₋) SPRRate at which the ligand-target complex dissociates.

Crystallographic Studies of this compound Derivatives in Complex with Target Proteins

X-ray crystallography provides an atomic-level three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise binding mode, identifying key intermolecular interactions (such as hydrogen bonds, and hydrophobic interactions), and guiding structure-based drug design efforts.

While a crystal structure of this compound in complex with a target protein is not available, the crystal structure of a related compound, 2-(4-Iodophenoxy)acetamide, has been determined. researchgate.net This study revealed details of its molecular geometry and intermolecular hydrogen bonding patterns in the solid state. researchgate.net Obtaining a crystal structure of a this compound derivative in a protein's active site would allow for the visualization of its orientation and the specific amino acid residues involved in the binding, which is critical for optimizing its affinity and selectivity. For example, such studies have been instrumental in the development of inhibitors for enzymes like lysyl oxidase-like 2 (LOXL2) and acetyl-CoA carboxylase. nih.govnih.gov

A summary of the insights gained from a hypothetical crystallographic study is presented below.

Structural Feature Insight Gained
Binding Pocket Identification of the amino acid residues forming the binding site.
Ligand Conformation The three-dimensional shape of the ligand when bound to the target.
Key Interactions Specific hydrogen bonds, ionic interactions, and van der Waals contacts stabilizing the complex.
Solvent Molecules The role of water molecules in mediating ligand-protein interactions.

Future Directions and Emerging Research Avenues for 2 4 Aminomethyl Phenoxy Acetamide

Development of Next-Generation Scaffolds Based on the 2-[4-(Aminomethyl)phenoxy]acetamide Core

The development of next-generation scaffolds derived from the this compound core is a primary focus of ongoing research. The goal is to enhance potency, selectivity, and pharmacokinetic properties through systematic structural modifications. This process, known as structure-activity relationship (SAR) analysis, is crucial for optimizing the therapeutic potential of the lead compound.

Researchers are exploring various modifications to the core structure. For instance, the 2-phenoxy-N-phenylacetamide scaffold is considered a promising base for developing novel agents due to its tolerance for various functional group changes. mdpi.com Studies on related phenoxy acetamide (B32628) derivatives have shown that even minor alterations can lead to significant changes in biological activity. For example, the introduction of a benzoyl-piperazinylphenyl group to a 2-(4-chlorophenoxy) acetamide core resulted in a potent inhibitor of osteoclastogenesis, the process responsible for bone resorption. nih.gov

The synthesis of a series of derivatives allows for the systematic evaluation of how different chemical groups at various positions on the molecule affect its interaction with biological targets. nih.gov This information is critical for designing new compounds with improved efficacy. For example, research on 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides, which are structurally related to the core compound, involved synthesizing a series of analogs to identify more potent inhibitors of sphingomyelin (B164518) synthase 1 (SMS1). nih.gov

Interactive Table: Examples of Structural Modifications on Related Phenoxy Acetamide Scaffolds and Their Outcomes

Core Scaffold Modification Resulting Compound Class Observed Biological Effect Reference
2-Phenoxy-N-phenylacetamide Addition of various side chains 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives Potent activity against M. tuberculosis mdpi.com
2-(4-chlorophenoxy) acetamide Addition of N-[2-(4-benzoyl-1-piperazinyl)phenyl] group N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide Inhibition of bone resorption nih.gov

This systematic approach of generating and testing new analogs will continue to be a cornerstone of research, paving the way for next-generation compounds with superior therapeutic profiles.

Exploration of Novel Biological Research Targets and Pathways for Compound Development

A significant frontier in this compound research is the identification of novel biological targets and pathways. While initial studies may have focused on a specific application, the unique chemical architecture of this compound and its derivatives suggests potential activity against a range of biological systems.

One successful example of this exploratory approach is the discovery of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as inhibitors of sphingomyelin synthase (SMS). nih.gov SMS is a key enzyme in the metabolism of sphingomyelin and is considered a promising drug target for conditions like atherosclerosis. nih.gov The identification of SAPAs as SMS1 inhibitors through structure-based virtual screening opened up a new therapeutic avenue for this class of compounds. nih.gov

Similarly, research into other derivatives has revealed unexpected activities. A study on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide found it to be a strong inhibitor of osteoclastogenesis, suggesting a potential role in treating bone metabolism diseases like osteoporosis. nih.gov Furthermore, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent activity against M. tuberculosis, including rifampin-resistant strains, highlighting their potential as affordable antitubercular agents. mdpi.com

Future research will likely involve large-scale screening of this compound and its analogs against diverse panels of enzymes, receptors, and cellular pathways to uncover new therapeutic opportunities.

Interactive Table: Novel Biological Targets Investigated for Related Phenoxy Acetamide Scaffolds

Compound/Derivative Class Biological Target/Pathway Potential Therapeutic Area Reference
2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) Sphingomyelin Synthase 1 (SMS1) Atherosclerosis nih.gov
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide Osteoclastogenesis Osteoporosis and other bone diseases nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Optimization and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of compounds like this compound. nih.govresearchgate.net These technologies can dramatically accelerate the drug discovery process, which traditionally takes over a decade and requires substantial financial investment. thieme-connect.de

AI and ML algorithms can be applied in several key areas of compound development:

Accelerated Compound Optimization: Machine learning models can be trained on existing SAR data to predict the biological activity of virtual compounds before they are synthesized. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for laboratory testing, saving time and resources. arxiv.org These models can predict various properties, including binding affinities, solubility, and potential toxicity. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By learning the underlying chemical principles from vast datasets, these models can generate novel scaffolds based on the this compound core, optimized for desired properties like high potency and selectivity for a specific biological target. researchgate.net

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate new drug targets that derivatives of this compound might act upon. thieme-connect.de

The successful application of AI in drug discovery is heavily dependent on the availability of large, high-quality datasets. nih.gov As more data is generated on this compound and its analogs, the predictive power of these computational tools will continue to improve, enabling a more efficient and intelligent approach to drug design. arxiv.org This synergy between human expertise and machine intelligence holds the key to unlocking the full therapeutic potential of this promising chemical scaffold. arxiv.org

Q & A

Q. What are the standard synthetic routes for 2-[4-(Aminomethyl)phenoxy]acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 4-(aminomethyl)phenol with chloroacetamide derivatives under basic conditions. A representative procedure (adapted from related acetamide syntheses) includes:

  • Step 1: React 4-(aminomethyl)phenol with chloroacetamide in acetonitrile using K₂CO₃ as a weak base.
  • Step 2: Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .
  • Optimization: Adjust temperature (room temperature to 60°C), stoichiometry (1:1.5 molar ratio of phenol to chloroacetamide), and reaction time (12–24 hours) to maximize yield. Purification via column chromatography or recrystallization is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm), acetamide carbonyl (δ ~170 ppm), and aminomethyl group (δ ~3.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂N₂O₂).
  • X-ray Crystallography: For unambiguous structural determination if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled reagents to distinguish overlapping signals in complex spectra.
  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to assign proton-carbon correlations and resolve ambiguities in aromatic or amide regions .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

Methodological Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the aminomethyl or phenoxy moieties .
  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • In Silico Modeling: Predict logP and solubility parameters using tools like MarvinSketch or SwissADME to guide structural modifications .

Q. How can researchers mitigate safety risks associated with handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
  • Ventilation: Use fume hoods for reactions generating dust or aerosols.
  • Emergency Protocols: Follow OSHA HCS guidelines (GHS Category 4 oral toxicity; H302) for spill management and first aid (e.g., eye rinsing for 15+ minutes with saline) .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent biological activity data in in vitro assays?

Methodological Answer:

  • Dose-Response Curves: Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ trends .
  • Control Experiments: Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to validate assay conditions.
  • Batch Analysis: Compare results from different compound batches to rule out purity issues (e.g., HPLC purity ≥95%) .

Q. What experimental approaches are recommended for studying the compound’s potential in molecular docking or anti-COVID-19 research?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .
  • In Vitro Testing: Conduct enzymatic inhibition assays (e.g., fluorescence-based Mᵖʳᵒ activity assays) at physiological pH (7.4) and temperature (37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.